4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid
Description
4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(15)3-5-11(13)10-4-2-8(14(17)18)6-12(10)16/h2-7,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRFJZMVMNOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691069 | |
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-32-8 | |
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxyphenol and 3-hydroxybenzoic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Formation of 4-(4-Chloro-2-methoxyphenyl)-3-oxobenzoic acid.
Reduction: Formation of 4-(2-methoxyphenyl)-3-hydroxybenzoic acid.
Substitution: Formation of 4-(4-Amino-2-methoxyphenyl)-3-hydroxybenzoic acid.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid involves:
Molecular Targets: It interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may inhibit key signaling pathways involved in inflammation or cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-methylphenyl)-3-hydroxybenzoic acid
- 4-(4-Chloro-2-ethoxyphenyl)-3-hydroxybenzoic acid
- 4-(4-Chloro-2-fluorophenyl)-3-hydroxybenzoic acid
Uniqueness
4-(4-Chloro-2-methoxyphenyl)-3-hydroxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
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